molecular formula C10H16ClNO2 B1289854 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride CAS No. 91252-27-6

1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B1289854
CAS No.: 91252-27-6
M. Wt: 217.69 g/mol
InChI Key: PQHFDOBOSKIMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a compound known to be an analogue of the major human neurotransmitter dopamine . Therefore, it may interact with similar targets as DMPEA, such as dopamine receptors.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity. It is recommended to store the compound in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system. Additionally, this compound can bind to various receptors, affecting their signaling pathways and altering cellular responses.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine oxidase can lead to changes in neurotransmitter levels, affecting neuronal signaling and potentially altering mood and behavior . Furthermore, this compound can impact gene expression by binding to specific receptors and influencing transcriptional activity, thereby affecting protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and receptors, inhibiting or activating their activity. For instance, its inhibition of monoamine oxidase prevents the breakdown of monoamines, leading to increased neurotransmitter levels . Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, altering their structure and function. These interactions can result in changes in cellular processes, including signal transduction, gene expression, and metabolic pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions and room temperature . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate neurotransmitter levels and influence behavior without causing significant adverse effects . At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of monoamine oxidase affects the metabolism of monoamines, leading to increased levels of neurotransmitters . Additionally, this compound can be metabolized by other enzymes, resulting in the formation of various metabolites. The study of these metabolic pathways is essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it may be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in research and potential therapeutic applications.

Preparation Methods

1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the etherification of phenylpropanone with 1,3-propanediol, followed by reaction with an amine . The reaction conditions typically involve the use of an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is similar to other compounds like 3,4-Dimethoxyphenethylamine and mescaline. it is unique in its specific chemical structure and properties . Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHFDOBOSKIMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91252-27-6
Record name 1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,4-Dimethoxybenzaldehyde (5.00 g, 30 mmol) was dissolved in anhydrous THF (10 mL) and the solution cooled in ice under an argon atmosphere. Lithium bis(trimethylsilyl)amide (1 M in THF, 36 mmol, 36 mL) was added dropwise and the resulting mixture stirred at 0° C. for 30 min. Methylmagnesium bromide (1.4 M in THF, 2 equiv., 72 mmol, 43 mL) was added and the solution allowed to warm up to room temperature. It was then reflux for 24 h. The reaction mixture was then cooled to room temperature and poured into saturated aqueous NH4Cl (200 mL). The mixture was extracted twice with DCM (75 mL) and the extract dried over MgSO4. The solution was concentrated to a volume of about 25 mL under reduced pressure and diluted with an equal volume of Et2O. Excess hydrogen chloride (4 M in dioxane) was added, and the resulting precipitate collected by filtration. It was washed with Et2O and dried in vacuo. DL-3,4-Dimethoxy-α-methylbenzylamine hydrochloride (5.1 g, 78% yield) was obtained as an orange solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.